![molecular formula C23H22N4O2S B7515557 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)
4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one, commonly known as BQ-123, is a peptide that belongs to the endothelin receptor antagonist family. It is a potent and selective antagonist of the endothelin A (ETA) receptor, which is involved in various physiological and pathological processes. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal diseases.
作用机制
BQ-123 acts as a competitive antagonist of the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor, which is a G protein-coupled receptor that binds to endothelin-1 (ET-1). ET-1 is a potent vasoconstrictor and is involved in various physiological and pathological processes, including cardiovascular, pulmonary, and renal diseases. By blocking the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor, BQ-123 inhibits the vasoconstrictive, proliferative, and inflammatory effects of ET-1, leading to vasodilation, reduced cell proliferation, and decreased inflammation.
Biochemical and Physiological Effects:
BQ-123 has been shown to have various biochemical and physiological effects, including vasodilation, reduced cell proliferation, and decreased inflammation. In vitro studies have shown that BQ-123 inhibits the proliferation of smooth muscle cells, endothelial cells, and fibroblasts, which are involved in the pathogenesis of various diseases. In vivo studies have shown that BQ-123 reduces blood pressure, improves cardiac function, and reduces inflammation in various animal models of disease.
实验室实验的优点和局限性
BQ-123 has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized by SPPS and purified by HPLC to obtain a pure and homogeneous peptide. However, BQ-123 also has some limitations, including its high cost, limited solubility, and potential toxicity at high concentrations. Therefore, careful consideration should be given to the dose and duration of BQ-123 administration in lab experiments.
未来方向
For BQ-123 research include investigating its efficacy and safety in clinical trials, optimizing its pharmacokinetic and pharmacodynamic properties, and developing novel derivatives with improved potency and selectivity. Additionally, BQ-123 can be used as a tool to investigate the role of the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor in various physiological and pathological processes, leading to a better understanding of the underlying mechanisms of disease.
合成方法
BQ-123 can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling of the protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
科学研究应用
BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal diseases. It has been shown to have a potent and selective antagonistic effect on the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. BQ-123 has been used in various in vitro and in vivo studies to investigate the role of the 4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one receptor in different disease conditions.
属性
IUPAC Name |
4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15(22-25-19-8-4-5-9-20(19)30-22)26-10-12-27(13-11-26)23(29)17-14-21(28)24-18-7-3-2-6-16(17)18/h2-9,14-15H,10-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUMRRRHWVFSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。